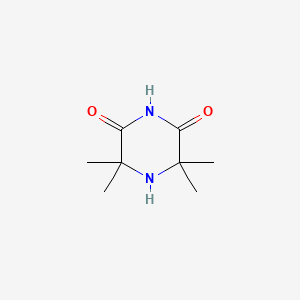

3,3,5,5-Tetramethylpiperazine-2,6-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3,5,5-tetramethylpiperazine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-7(2)5(11)9-6(12)8(3,4)10-7/h10H,1-4H3,(H,9,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXOJNHITQWDHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)C(N1)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594894 | |

| Record name | 3,3,5,5-Tetramethylpiperazine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38527-75-2 | |

| Record name | 3,3,5,5-Tetramethylpiperazine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,3,5,5 Tetramethylpiperazine 2,6 Dione

Catalytic Hydrogenation Approaches from Precursors

Catalytic hydrogenation is a powerful tool for the synthesis of saturated heterocycles, including piperazinones and piperazines. dicp.ac.cnrsc.org This method typically involves the reduction of an unsaturated precursor, such as a pyrazine (B50134) or a dihydropyrazine, in the presence of a metal catalyst and a hydrogen source.

While direct synthesis of 3,3,5,5-tetramethylpiperazine-2,6-dione via catalytic hydrogenation of a corresponding tetramethylated pyrazinedione precursor is not extensively documented, the general approach is well-established for related structures. For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been successfully employed to produce chiral piperazin-2-ones. dicp.ac.cnrsc.org A hypothetical precursor for this compound could be 3,3,5,5-tetramethyl-3,4-dihydropyrazine-2,6(1H,5H)-dione. Hydrogenation of this compound over a suitable catalyst, such as palladium on carbon (Pd/C) or Raney nickel, would be expected to yield the desired saturated product. google.com

Table 1: General Conditions for Catalytic Hydrogenation of Piperazinedione Precursors

| Catalyst | Hydrogen Source | Solvent | Temperature | Pressure | Reference |

| Palladium on Carbon (Pd/C) | H₂ gas | Methanol, Ethanol | Room to 80°C | 1-70 atm | dicp.ac.cnrsc.org |

| Raney Nickel | H₂ gas | Dioxane | ~200°C | ~100 atm | google.com |

| Ruthenium on Carbon (Ru/C) | H₂ gas | Dioxane | Not specified | Not specified | google.com |

Reductive Amination Strategies

Reductive amination is a versatile method for forming carbon-nitrogen bonds and is widely used in the synthesis of nitrogen-containing heterocycles. chim.itnih.gov This strategy can be applied intramolecularly to form a cyclic amine from a precursor containing both an amine and a carbonyl group, or intermolecularly by reacting a dicarbonyl compound with an amine source.

For the synthesis of this compound, a potential precursor would be a diketo-diamine. However, a more plausible approach involves the double reductive amination of a suitable dicarbonyl compound with an ammonia (B1221849) source. chim.it For example, the cyclization of a pentadialdose derivative using ammonia and hydrogen gas as the reducing agent has been reported in the synthesis of isofagomine. chim.it A similar strategy could theoretically be applied to a precursor of this compound.

Another approach involves the reductive amination of a β-keto ester derived from an amino acid to generate a 1,4-diamine, which can then be cyclized to form the piperazine (B1678402) ring. nih.gov

Table 2: Reagents Commonly Used in Reductive Amination

| Reducing Agent | Nitrogen Source | Solvent | Reference |

| Sodium cyanoborohydride (NaBH₃CN) | Ammonium acetate, Ammonium formate | Methanol, 1,2-dichloroethane | chim.itnih.gov |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Primary amines | 1,2-dichloroethane | nih.gov |

| Hydrogen (H₂) gas with catalyst | Ammonia | Not specified | chim.it |

Condensation Reactions Utilizing Urea (B33335) Derivatives

The use of urea and its derivatives is a common strategy in the synthesis of various heterocyclic compounds, including those with a urea functional group embedded in the ring. nih.gov Classical methods often involve the reaction of amines with phosgene (B1210022) or its equivalents to form isocyanates, which then react with another amine to form the urea linkage. nih.gov

In the context of this compound, a hypothetical route could involve the reaction of 2-amino-2-methylpropanoic acid or its derivatives with a carbonyl source like phosgene or triphosgene. This would likely proceed through an isocyanate intermediate. However, due to the toxicity of phosgene, alternative, less hazardous reagents are often preferred. nih.gov Another possibility is the condensation of two molecules of 2-amino-2-methylpropanoic acid with a urea molecule, though this is not a commonly reported method for this specific compound.

Acid-Catalyzed Cyclization Processes

The most direct and well-documented method for synthesizing this compound is the acid-catalyzed cyclodimerization of 2-amino-2-methylpropanoic acid (also known as α-aminoisobutyric acid). researchgate.netnih.gov In this process, two molecules of the amino acid condense to form the six-membered piperazinedione ring. This reaction is typically carried out at elevated temperatures, often in a high-boiling solvent like glycerol, and can be facilitated by the presence of an acid catalyst. researchgate.net

The steric hindrance provided by the gem-dimethyl groups at the α-carbon of 2-amino-2-methylpropanoic acid favors the formation of the cyclic dimer over linear peptide chain extension. nih.gov

Table 3: Conditions for Acid-Catalyzed Cyclization of 2-Amino-2-methylpropanoic Acid

| Starting Material | Solvent/Medium | Conditions | Product | Reference |

| 2-amino-2-methylpropanoic acid | Glycerol | 175-180°C | This compound | researchgate.net |

| 2-amino-2-methylpropanoic acid | Toluene, Acetic Acid | Reflux | This compound | researchgate.net |

Investigation of Reaction Mechanisms in Synthesis Pathways

The mechanism of the acid-catalyzed cyclodimerization of α-amino acids like 2-amino-2-methylpropanoic acid is believed to proceed through several steps. Initially, the carboxylic acid of one amino acid molecule is activated, likely by protonation under acidic conditions. This is followed by a nucleophilic attack from the amino group of a second amino acid molecule to form a linear dipeptide intermediate. Subsequent intramolecular cyclization, involving the nucleophilic attack of the terminal amino group onto the activated carboxyl group, leads to the formation of the six-membered ring, with the elimination of water. The gem-dimethyl groups play a crucial role in predisposing the dipeptide intermediate to cyclization. nih.gov

For other potential synthetic routes, the mechanisms are generally understood. In catalytic hydrogenation, the reaction involves the addition of hydrogen atoms across a double bond on the surface of a metal catalyst. dicp.ac.cn In reductive amination, an imine or enamine intermediate is formed, which is then reduced to the corresponding amine. nih.gov

Optimization of Synthetic Routes and Reaction Conditions

Optimization of the synthesis of this compound primarily focuses on the cyclodimerization of 2-amino-2-methylpropanoic acid, given that this is the most direct route. Key parameters for optimization include temperature, reaction time, choice of solvent, and catalyst concentration. For instance, the use of a high-boiling, inert solvent can facilitate the removal of water, thereby driving the equilibrium towards the cyclized product. The choice of acid catalyst and its concentration can also significantly impact the reaction rate and yield.

For other, less direct synthetic strategies, optimization would involve screening different catalysts, reducing agents, and reaction conditions to improve yields and selectivity. For example, in a potential catalytic hydrogenation approach, screening various catalysts (e.g., Pd, Pt, Ni, Ru) and optimizing hydrogen pressure and temperature would be crucial. dicp.ac.cngoogle.com Similarly, for a reductive amination pathway, the choice of reducing agent and the control of pH are critical for efficient imine formation and subsequent reduction. chim.itnih.gov

Chemical Reactivity and Transformation Mechanisms of 3,3,5,5 Tetramethylpiperazine 2,6 Dione

Oxidation Reactions of the Piperazine-2,6-dione (B107378) Core

Specific studies on the oxidation of 3,3,5,5-tetramethylpiperazine-2,6-dione are not extensively documented in publicly available literature. However, insights can be drawn from the behavior of analogous sterically hindered piperidine (B6355638) derivatives. For instance, the oxidation of compounds like 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium salts is a well-established process. orgsyn.org These reactions often involve the formation of stable nitroxyl (B88944) radicals, a characteristic feature of sterically hindered piperidines. While this compound possesses imide nitrogens rather than amine nitrogens, the potential for oxidation at the nitrogen or adjacent carbon atoms under specific conditions cannot be ruled out. The presence of the electron-withdrawing carbonyl groups in the piperazine-2,6-dione ring would likely influence the oxidation potential compared to their piperidine counterparts.

Intramolecular Rearrangements and Ring Transformations

The structural rigidity and substitution pattern of this compound make intramolecular rearrangements a subject of scientific interest. General rearrangement reactions are recognized as a significant tool in the synthesis of various piperazine (B1678402) analogs. tandfonline.comeurekaselect.com

Transannular Rearrangements

There is currently no specific information available in the scientific literature detailing transannular rearrangements of this compound. Such rearrangements typically require specific geometric and electronic prerequisites within a ring system, and it is plausible that the planarity of the imide groups and the steric bulk of the methyl groups disfavor such transformations.

Ring Contraction Reactions

Similarly, specific studies on the ring contraction of this compound are absent from the current body of scientific literature. Reductive ring contraction has been observed in related heterocyclic systems like dimethyl 1,2-diazine-3,6-dicarboxylates, which can be converted to pyrrole (B145914) derivatives. orgsyn.org However, the stability of the piperazine-2,6-dione ring, reinforced by the gem-dimethyl effect, may render it resistant to such contraction pathways under typical conditions.

Reactivity at the Imide and Alkyl Moieties

The reactivity of the imide and alkyl moieties in this compound is more predictable based on general organic chemistry principles. The N-H bonds of the imide groups are expected to be acidic and can be deprotonated by a suitable base. This would allow for subsequent N-alkylation or N-acylation reactions, providing a pathway to a variety of N,N'-disubstituted derivatives. The synthesis of various 1,4-disubstituted piperazine-2,5-dione derivatives has been reported, highlighting the reactivity of these nitrogen atoms. nih.gov

The gem-dimethyl groups are generally unreactive due to the strength of the C-C and C-H bonds. However, under harsh conditions, such as high temperatures or in the presence of strong radical initiators, reactions involving these groups could potentially occur, though such transformations have not been specifically reported for this compound.

Structural Elucidation and Conformational Analysis of 3,3,5,5 Tetramethylpiperazine 2,6 Dione

Advanced Spectroscopic Characterization Techniques

Spectroscopy provides a powerful, non-destructive window into the molecular framework of 3,3,5,5-tetramethylpiperazine-2,6-dione, detailing its functional groups and atomic connectivity.

Vibrational spectroscopy is essential for identifying the functional groups within a molecule. Although specific experimental spectra for this compound are not widely published, its characteristic vibrational modes can be predicted based on its structure.

The Fourier Transform Infrared (FT-IR) spectrum is expected to be dominated by absorptions from the amide functional groups. A key feature would be the N-H stretching vibration, typically appearing as a sharp to broad band in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibrations of the cyclic diamide (B1670390) are anticipated to produce a strong, sharp absorption band around 1680-1720 cm⁻¹. The presence of four methyl groups will give rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹.

Raman spectroscopy , which is sensitive to non-polar bonds, would complement the FT-IR data. The C-C bond stretches and the symmetric breathing modes of the ring would be more prominent. The C=O stretch is also Raman active. The combination of FT-IR and Raman provides a more complete picture of the vibrational framework of the molecule. lew.ronih.gov

Table 1: Predicted FT-IR and Raman Vibrational Modes for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H | Stretch | 3200 - 3400 | Medium-Strong | Weak |

| C-H (sp³) | Stretch | 2870 - 2960 | Medium-Strong | Strong |

| C=O | Stretch | 1680 - 1720 | Strong | Medium |

| N-H | Bend | 1550 - 1650 | Medium | Weak |

| C-H (sp³) | Bend | 1375 - 1450 | Medium | Medium |

| C-N | Stretch | 1200 - 1350 | Medium | Medium |

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

The ¹³C NMR spectrum is also simplified by symmetry. It is expected to show only three distinct signals:

A signal for the four equivalent methyl carbons, typically in the range of 25-35 ppm.

A signal for the two equivalent quaternary carbons (C3 and C5), which bear the gem-dimethyl groups. This signal is expected around 50-60 ppm.

A signal for the two equivalent carbonyl carbons (C2 and C6) of the amide groups, appearing significantly downfield in the 170-180 ppm region.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| ¹H | -CH₃ | 1.2 - 1.5 | Singlet | 12H |

| ¹H | -NH | 7.0 - 8.5 | Singlet | 2H |

| ¹³C | -C H₃ | 25 - 35 | Quartet (in ¹H-coupled) | - |

| ¹³C | -C (CH₃)₂ | 50 - 60 | Singlet (in ¹H-coupled) | - |

| ¹³C | -C =O | 170 - 180 | Singlet (in ¹H-coupled) | - |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₈H₁₄N₂O₂), the molecular weight is 170.21 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z ratio of 170.

The fragmentation of the molecular ion is driven by the formation of stable fragments. chemguide.co.uk A characteristic fragmentation pathway would involve the loss of a methyl radical (•CH₃, 15 Da) to form a stable cation at m/z 155. Another likely fragmentation is the cleavage of the ring. For instance, cleavage across the C-C and N-C bonds could lead to the loss of isobutylene (B52900) (C₄H₈, 56 Da) or related fragments. The loss of a carbonyl group (CO, 28 Da) or isocyanate-related fragments (e.g., HNCO, 43 Da) are also plausible fragmentation pathways for cyclic amides.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography offers definitive proof of a molecule's three-dimensional structure in the solid state, providing precise measurements of bond lengths, bond angles, and dihedral angles. While a specific crystal structure for this compound is not available in open-access crystallographic databases, analysis of related piperazine-2,5-dione and substituted piperidine (B6355638) structures allows for a robust prediction of its solid-state conformation. csu.edu.auasianpubs.org Such studies typically reveal that the six-membered ring can adopt various conformations, which are heavily influenced by the nature and position of its substituents.

Conformational Preferences and Dynamics in Solution and Solid State

The conformation of the piperazine-2,6-dione (B107378) ring is a balance between minimizing angle strain, torsional strain, and steric interactions. The presence of four methyl groups at the C3 and C5 positions introduces significant steric hindrance.

The classic chair conformation of a six-membered ring minimizes both angle and torsional strain. However, in this compound, a true chair conformation would lead to severe 1,3-diaxial interactions. libretexts.org If the ring were to adopt a chair form, one methyl group on C3 and one on C5 would be forced into axial positions, leading to significant steric repulsion.

Due to this steric strain, the molecule is likely to adopt a non-chair conformation. Plausible alternatives include:

Twist-boat conformation: This conformation can alleviate the severe 1,3-diaxial interactions present in the chair form. Studies on similarly substituted N-acylpiperidines have shown that twist-boat conformations can be energetically accessible. nih.gov

Boat conformation: While generally less stable than the chair form, a boat or a flattened boat conformation might be adopted to reduce the steric clash between the bulky gem-dimethyl groups.

The exact conformation, and therefore the ring's dihedral angles and puckering parameters, would be a distorted form that represents the lowest energy state, balancing the inherent strain of the ring system with the steric demands of the four methyl groups. Computational modeling studies on related substituted piperazines and cyclohexanes confirm that bulky substituents can significantly alter the ring's geometry away from an ideal chair. nih.govresearchgate.net The planarity of the two amide units (N-C=O) also imposes constraints on the ring, favoring puckering at the C3 and C5 positions.

Steric Effects of Tetramethyl Substituents on Conformation

The piperazine-2,6-dione ring, a six-membered heterocycle, can theoretically adopt several conformations, including the chair, boat, and twist-boat forms. However, the energetic favorability of these conformations is heavily influenced by steric and strain factors. In substituted cyclohexanes, which are analogous carbocyclic rings, substituents generally prefer to occupy equatorial positions to minimize steric hindrance. researchgate.net For a tert-butyl group, which is sterically demanding, the energy difference between the axial and equatorial conformations can be as high as 24 kJ/mol. mdpi.com

In this compound, each of the C3 and C5 positions bears two methyl groups (a gem-dimethyl substitution). This substitution pattern introduces significant steric strain. The presence of these bulky tetramethyl groups drastically impacts the conformational preference of the piperazine-2,6-dione ring.

The introduction of gem-dimethyl groups at both the 3- and 5-positions is expected to destabilize a planar conformation due to severe eclipsing strain between the methyl groups and adjacent substituents on the ring nitrogens and carbonyl carbons. The most likely conformations to alleviate this strain are puckered forms like the chair or boat conformations.

Exploration of Conformational Ensembles

The complete description of a flexible molecule's structure involves characterizing its conformational ensemble, which is the collection of all significantly populated conformations and their relative energies. Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for exploring these ensembles.

In that research, geometry optimizations and frequency calculations were performed using the B3LYP method with a 6-311G(d,p) basis set to identify stable conformers and their relative energies. The study identified different conformations, labeled as Bα and Bβ, and calculated their energy differences and key dihedral angles.

Table 1: Calculated Energy Differences and Angles for Conformers of a Related Piperazine-2,6-dione Derivative

| Conformer | Energy Difference (kcal/mol) | Angle λ (°) |

| Bα | 0.00 | 16.0 |

| Bβ | 0.28 | 17.6 |

This data is for a related compound, Bn2-4-(3,3,5,5-tetramethyl-2,6-dioxopiperazin-1-yl)-L-Phg-OBn, and is presented to illustrate the methodology for exploring conformational ensembles.

This type of computational analysis allows for the visualization and energetic ranking of different spatial arrangements of the molecule. For this compound, a similar computational approach would likely reveal a limited number of low-energy conformations due to the severe steric constraints imposed by the four methyl groups. The exploration of its conformational ensemble would provide a detailed picture of the molecule's structural dynamics, which is crucial for understanding its interactions and reactivity.

Computational and Theoretical Investigations of 3,3,5,5 Tetramethylpiperazine 2,6 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the study of molecular properties with high accuracy. While specific studies focusing exclusively on the parent 3,3,5,5-tetramethylpiperazine-2,6-dione are not extensively detailed in the available literature, research on its derivatives provides significant insight into the computational methodologies employed for this class of compounds.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For derivatives of this compound, DFT has been applied to determine optimized geometries and vibrational frequencies. Specifically, hybrid functionals such as B3LYP and PBE0 have been utilized. mpg.de These methods provide a balance between computational cost and accuracy, making them suitable for studying relatively complex organic molecules. Geometry optimizations performed with these functionals help in identifying the most stable three-dimensional structure of the molecule. mpg.de

Ab Initio Methods

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are also applicable for studying piperazine-dione systems. While the specific literature found focused more on DFT, ab initio methods like Hartree-Fock (HF) and post-HF methods (like Møller-Plesset perturbation theory) represent a class of calculations that can provide benchmark data for molecular properties. For complex systems, these methods are often more computationally intensive than DFT.

Basis Set Selection and Convergence Criteria

The choice of basis set is critical in quantum chemical calculations as it dictates the accuracy of the results. For derivatives of this compound, the 6-311G(d,p) basis set has been used in conjunction with DFT methods. mpg.de This Pople-style basis set includes diffuse functions and polarization functions on both heavy atoms and hydrogens, which is important for accurately describing the electron distribution and intermolecular interactions. Convergence criteria for geometry optimizations are typically set to tight thresholds to ensure that a true energy minimum on the potential energy surface is located.

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations can elucidate the conformational landscape and non-covalent interactions that are crucial for understanding the behavior of this compound in condensed phases.

Potential Energy Surface Scans for Conformational Analysis

Conformational analysis is key to understanding the flexibility and preferred shapes of cyclic molecules like piperazine-diones. Potential energy surface (PES) scans are computational experiments where the energy of the molecule is calculated as a function of one or more internal coordinates, such as dihedral angles.

For a model compound incorporating the this compound core, DFT calculations have been used to explore its conformational space. mpg.de These studies identified different conformers, such as Bα and Bβ, and calculated their relative energies. mpg.de The energy difference between these conformers provides insight into the flexibility of the piperazine-dione ring system and the energetic barriers to conformational change.

| Conformer | Method | Basis Set | Phase | Relative Energy (kJ/mol) |

|---|---|---|---|---|

| Bα | B3LYP | 6-311G(d,p) | Gas Phase | 0.00 |

| Bβ | B3LYP | 6-311G(d,p) | Gas Phase | 1.76 |

Intermolecular Interactions and Packing Effects

In the solid state, the arrangement of molecules is governed by a delicate balance of intermolecular interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. The crystal structure of a compound reveals how these interactions dictate the packing of molecules. The piperazine-dione scaffold contains hydrogen bond donors (N-H groups) and acceptors (C=O groups), which are expected to play a significant role in its crystal packing. While a specific crystal structure analysis for the parent this compound was not found, studies on related piperazine (B1678402) derivatives highlight the importance of such interactions in determining their solid-state architecture. The bulky tetramethyl substitution is also expected to influence the crystal packing significantly by introducing steric constraints.

Prediction and Interpretation of Spectroscopic Signatures

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic signatures of this compound, including its vibrational (FT-IR), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. By simulating these spectra, researchers can assign experimental signals to specific molecular motions, electronic transitions, or chemical environments, providing a detailed understanding of the molecule's structure.

Computational approaches, such as DFT, can accurately predict the vibrational frequencies of the molecule. These theoretical frequencies, when scaled appropriately, show a strong correlation with experimental FT-IR spectra. This allows for a precise assignment of vibrational modes, such as the characteristic stretching and bending of C=O, N-H, and C-C bonds within the piperazine-2,6-dione (B107378) ring and its tetramethyl substituents.

Similarly, theoretical calculations of NMR chemical shifts are invaluable for interpreting experimental data. By predicting the shielding tensors of the hydrogen (¹H) and carbon (¹³C) nuclei, a theoretical spectrum can be generated. This aids in the unambiguous assignment of peaks in the experimental NMR spectra to specific atoms within the this compound molecule, confirming its molecular structure.

The electronic absorption properties can be investigated using Time-Dependent DFT (TD-DFT) calculations. These computations help in understanding the electronic transitions that occur when the molecule absorbs UV-Vis light. The calculations can predict the absorption maxima (λmax) and relate them to specific molecular orbital transitions, often from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Table 1: Representative Theoretical Spectroscopic Data for this compound (Note: The following data is illustrative of typical computational outputs and may not represent experimentally validated values.)

| Spectroscopic Data | Predicted Value/Range | Assignment |

| FT-IR | ||

| N-H Stretching | 3300-3400 cm⁻¹ | Vibrational stretching of the amine group in the piperazine ring. |

| C=O Stretching | 1680-1720 cm⁻¹ | Symmetrical and asymmetrical stretching of the carbonyl groups. |

| C-H Stretching | 2900-3000 cm⁻¹ | Stretching vibrations of the methyl groups. |

| ¹H NMR | ||

| N-H Proton | 7.5-8.5 ppm | Chemical shift for the proton attached to the nitrogen atom. |

| -CH₃ Protons | 1.2-1.5 ppm | Chemical shift for the protons of the four methyl groups. |

| ¹³C NMR | ||

| C=O Carbon | 170-180 ppm | Chemical shift for the carbonyl carbon atoms. |

| Quaternary Carbons (C-CH₃) | 50-60 ppm | Chemical shift for the carbon atoms bonded to the methyl groups. |

| -CH₃ Carbons | 25-35 ppm | Chemical shift for the carbon atoms of the methyl groups. |

| UV-Vis | ||

| λmax | 200-220 nm | Electronic transition, likely corresponding to a π → π* transition within the carbonyl groups. |

Electronic Structure Analysis and Reactivity Descriptors

The electronic structure of this compound is fundamental to understanding its stability, reactivity, and intermolecular interactions. Frontier Molecular Orbital (FMO) theory, focusing on the HOMO and LUMO, is a key component of this analysis.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A larger energy gap implies higher stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. The MEP map helps to identify electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with other chemical species. In this compound, the electronegative oxygen atoms of the carbonyl groups are expected to be regions of negative potential (nucleophilic sites), while the hydrogen atoms of the N-H groups are likely to be regions of positive potential (electrophilic sites).

From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated. These descriptors quantify different aspects of a molecule's reactivity.

Table 2: Calculated Electronic Properties and Reactivity Descriptors for this compound (Note: The following data is illustrative of typical computational outputs and may not represent experimentally validated values.)

| Parameter | Symbol | Formula | Illustrative Value | Interpretation |

| HOMO Energy | E_HOMO | - | -7.0 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | E_LUMO | - | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 5.5 eV | Indicates high kinetic stability and low chemical reactivity. |

| Electronegativity | χ | -(E_HOMO + E_LUMO)/2 | 4.25 eV | Measures the molecule's ability to attract electrons. |

| Chemical Hardness | η | (E_LUMO - E_HOMO)/2 | 2.75 eV | Measures resistance to change in electron distribution. |

| Chemical Softness | S | 1 / (2η) | 0.18 eV⁻¹ | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index | ω | χ² / (2η) | 3.28 eV | A measure of the energy lowering due to maximal electron flow. |

These computational analyses provide a comprehensive theoretical framework for understanding the chemical and physical properties of this compound, guiding further experimental research and application.

Synthesis and Chemical Properties of Derivatives and Analogs of Piperazine 2,6 Dione

Rational Design and Synthesis of Substituted Piperazine-2,6-dione (B107378) Derivatives

The rational design of substituted piperazine-2,6-dione derivatives is a cornerstone of modern medicinal chemistry, aiming to create compounds with specific biological activities. nih.gov This process often involves computational modeling and structure-activity relationship (SAR) studies to predict how different substituents will affect a molecule's properties. nih.gov For instance, the introduction of specific functional groups can enhance binding affinity to biological targets or improve pharmacokinetic profiles. mdpi.comencyclopedia.pub

The synthesis of these rationally designed molecules can be achieved through various methods. A common approach involves the condensation of iminodiacetic acid or its derivatives with primary amines. researchgate.net Microwave-assisted synthesis has been shown to be an efficient method for producing piperazine-2,6-dione derivatives in high yields. researchgate.net Another strategy is the cyclization of dipeptide precursors, which is a straightforward way to create the core piperazine-2,6-dione structure. nih.gov

Furthermore, multicomponent reactions, such as the Ugi four-component reaction (Ugi-4CR), followed by a cyclization step, provide a powerful tool for generating a diverse range of substituted diketopiperazines. acs.org This method allows for the introduction of multiple points of diversity in a single synthetic sequence. A transition-metal-free approach for constructing α-substituted and α,α-/α,β-disubstituted piperidine-2,6-diones from methyl acetates and acrylamides has also been reported, highlighting the ongoing development of practical and efficient synthetic routes. researchgate.net

Table 1: Synthesis Methods for Substituted Piperazine-2,6-dione Derivatives

| Synthesis Method | Description | Key Features |

|---|---|---|

| Condensation of Iminodiacetic Acid | Reaction of iminodiacetic acid derivatives with primary amines to form the piperazine-2,6-dione ring. researchgate.net | A fundamental and widely used method. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction and improve yields. researchgate.net | Faster reaction times and often higher yields. |

| Cyclization of Dipeptides | Intramolecular cyclization of linear dipeptide precursors to form the diketopiperazine core. nih.gov | A common route, especially for chiral derivatives. |

| Ugi-4CR/Cyclization | A multicomponent reaction followed by a cyclization step to produce highly substituted diketopiperazines. acs.org | Allows for high diversity in the final products. |

| Transition-Metal-Free Synthesis | Construction of the dione (B5365651) ring from simple starting materials without the need for transition metal catalysts. researchgate.net | Offers a more environmentally friendly and cost-effective approach. |

Functionalization Strategies for the Piperazine (B1678402) Ring and Imide Nitrogens

Functionalization of the piperazine-2,6-dione scaffold is crucial for tuning its chemical and biological properties. Strategies target both the carbon atoms of the piperazine ring and the imide nitrogens.

Piperazine Ring Functionalization:

Direct C-H functionalization of the piperazine ring has emerged as a powerful strategy to introduce substituents onto the carbon backbone. mdpi.comencyclopedia.pubresearchgate.net This approach avoids lengthy synthetic routes that rely on pre-functionalized starting materials. encyclopedia.pub Methods such as photoredox catalysis have enabled the α-arylation and α-heteroarylation of N-protected piperazines. mdpi.comencyclopedia.pub These reactions proceed through the generation of an α-amino radical, which then couples with an aromatic or heteroaromatic partner. mdpi.com

Imide Nitrogen Functionalization:

The imide nitrogens of the piperazine-2,6-dione core are readily functionalized through N-alkylation or N-acylation reactions. This allows for the introduction of a wide variety of substituents. For example, the synthesis of 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives has been achieved through the condensation of piperazine-2,6-dione derivatives with 1H-indole-2-carboxylic acid. researchgate.net The introduction of different groups on the nitrogen atoms can significantly impact the molecule's lipophilicity and, consequently, its biological activity. nih.gov

Stereoselective Synthesis of Chiral Diketopiperazines

The synthesis of chiral diketopiperazines is of significant interest, as the stereochemistry of a molecule often dictates its biological activity. rsc.org Several stereoselective methods have been developed to control the three-dimensional arrangement of atoms in these molecules.

One notable approach is the use of chiral auxiliaries in reactions like the Diels-Alder reaction to create key intermediates with high diastereoselectivity. nih.gov Another powerful technique is asymmetric catalysis. For example, the use of catalytic anionic chiral Co(III) complexes in Ugi-4CR/cyclization sequences has been shown to produce chiral 2,5-diketopiperazines with high enantioselectivity. acs.org

Organocatalysis also offers a valuable tool for the stereoselective synthesis of chiral heterocyclic compounds. metu.edu.tr These methods often rely on the use of small organic molecules as catalysts to induce enantioselectivity in the formation of the diketopiperazine ring or its precursors. The development of these stereoselective syntheses is crucial for accessing enantiomerically pure compounds for biological evaluation. rsc.orgnih.gov

Comparative Study of Reactivity and Stability in Derivatives

The reactivity and stability of piperazine-2,6-dione derivatives are influenced by the nature and position of their substituents. Studies have been conducted to compare these properties among different derivatives.

Reactivity:

The presence of electron-withdrawing or electron-donating groups can significantly alter the reactivity of the piperazine-2,6-dione core. For example, the introduction of an arylidene group can create a conjugated system, which may participate in further reactions. mdpi.com The reactivity of the imide nitrogens can also be modulated by the substituents on the ring.

Stability:

The stability of piperazine derivatives has been investigated under various conditions. For instance, the thermal degradation and oxidation of piperazine have been studied, revealing that degradation is first-order in piperazine with a high activation energy. utexas.edu The stability of synthetic piperazines in biological matrices like human whole blood has also been assessed, showing that benzyl (B1604629) piperazines are generally more stable than phenyl piperazines under various storage conditions. nih.gov Such stability studies are critical for understanding the shelf-life and in vivo fate of these compounds.

Table 2: Stability of Piperazine Derivatives

| Derivative Class | Storage Condition | Stability |

|---|---|---|

| Benzyl piperazines | Room temperature, 4°C, -20°C | Generally more stable than phenyl piperazines. nih.gov |

| Phenyl piperazines | Room temperature, 4°C, -20°C | Less stable, with significant degradation observed over time, especially at room temperature. nih.gov |

| Piperazine (aqueous) | 135 to 175 °C | Thermal degradation is first order in piperazine. utexas.edu |

Exploration of Related Heterocyclic Dione Systems

The study of piperazine-2,6-diones is complemented by the exploration of related heterocyclic dione systems. These analogs can provide valuable insights into structure-activity relationships and may offer alternative scaffolds for drug design.

Piperidine-2,6-diones:

Piperidine-2,6-dione derivatives are another class of heterocyclic diones that have been investigated for their biological activities. nih.gov Synthesis of these compounds can be achieved through methods like the reaction of aniline (B41778) derivatives with glutaric anhydride (B1165640), followed by cyclization. researchgate.net

Pyrrolopiperazine-2,6-diones:

Fused heterocyclic systems, such as pyrrolopiperazine-2,6-diones, have also been synthesized and studied. acs.org A one-pot Ugi/nucleophilic substitution/N-acylation sequence has been developed for the diastereoselective synthesis of these fused systems, providing access to complex molecular architectures. acs.org

The exploration of these and other related heterocyclic dione systems expands the chemical space available for the development of new therapeutic agents and provides a broader understanding of the chemical principles governing these important classes of molecules.

Advanced Applications and Research Frontiers of 3,3,5,5 Tetramethylpiperazine 2,6 Dione

Role as a Privileged Building Block in Organic Synthesis

The 3,3,5,5-Tetramethylpiperazine-2,6-dione scaffold is a notable example of a privileged structure in organic synthesis. Its rigid framework, combined with the steric hindrance provided by the four methyl groups, offers a unique conformational and reactive profile. Chemists utilize this compound as a core structure to build more complex molecules with defined three-dimensional architectures. nih.govresearchgate.net The synthesis of piperazine-2,6-diones can be achieved through various routes, including the condensation of iminodiacetic acid derivatives with amines or by alkylating α-amino acid esters followed by cyclization. researchgate.net For this compound specifically, synthetic routes can involve starting materials like 2-amino-2-methylpropanenitrile. molbase.com

The value of this compound as a building block lies in its ability to serve as a constrained scaffold, which is particularly useful in medicinal chemistry for designing molecules that fit precisely into the binding pockets of biological targets. nih.gov By modifying the nitrogen atoms or the carbon backbone, a library of derivatives can be generated, each with potentially unique properties. mdpi.comnih.govnih.gov The piperazine (B1678402) ring system is a common element in pharmacologically active compounds, and creating rigid, bridged, or substituted versions is a key strategy in drug discovery. researchgate.netnih.gov The tetramethyl substitution pattern imparts high stability and a specific spatial arrangement of functional groups, making it a valuable chiron for creating novel molecular entities. tamu.edu

Table 1: Synthetic Derivatives and Applications

| Derivative Name | Application Area | Reference |

|---|---|---|

| 4-(3,3,5,5-tetramethyl-2,6-dioxo-4-oxylpiperazin-1-yl)-l-phenylglycine (TOPP) | Spin Label for EPR Spectroscopy | nih.gov |

| Bridged Piperazine-2,6-diones | Rigid Scaffolds in Medicinal Chemistry | nih.govresearchgate.net |

Integration into Functional Materials Development

The structural features of this compound make it an attractive component for the development of functional materials. The presence of two amide functionalities (two hydrogen bond donors and two acceptors) facilitates the formation of predictable and robust intermolecular hydrogen-bonding networks. nih.gov This capacity for self-assembly is a cornerstone of crystal engineering and the design of molecular solids. researchgate.netacs.org

Research on related bis(piperazine-2,5-dione) systems has shown they can form ordered solid-state structures, adopting specific "C"-shaped or "S"-shaped conformations driven by intermolecular hydrogen bonds. nih.govacs.orged.ac.uk These organized assemblies are a form of molecular solid with potential applications in areas requiring ordered molecular arrangements. By analogy, the 3,3,5,5-tetramethylated core can be integrated into larger molecular frameworks, such as polymers or liquid crystals, to impart specific properties. For instance, the related 2,2,6,6-tetramethylpiperidine (B32323) moiety is used as a building block for polymer stabilizers, highlighting the utility of this sterically hindered amine structure in materials science. google.com The rigidity and self-assembly propensity of the piperazine-2,6-dione (B107378) unit could be exploited to create materials with tailored thermal stability, porosity, or optical properties.

Utilization in Spin Labeling Methodologies for Spectroscopic Studies

A significant advanced application of the this compound scaffold is in the field of electron paramagnetic resonance (EPR) spectroscopy, specifically through a technique called site-directed spin labeling (SDSL). nih.gov This method involves introducing a stable nitroxide radical, or "spin label," at a specific site in a molecule, often a protein or nucleic acid, to study its structure, dynamics, and interactions. nih.govnih.gov

The one-electron oxidation product of a secondary amine, such as that in the piperazine-2,6-dione ring, can form a stable nitroxide radical. The tetramethyl substitution is crucial as it provides steric shielding to the radical, significantly increasing its stability. nih.govnih.gov A prime example is the spin label known as TOPP (4-(3,3,5,5-tetramethyl-2,6-dioxo-4-oxylpiperazin-1-yl)-l-phenylglycine). nih.gov This molecule incorporates the oxidized tetramethyl-dioxo-piperazine core into an amino acid, allowing it to be integrated into peptides and proteins via synthesis. nih.gov Compared to other spin labels that can distort protein secondary structures, the TOPP scaffold was designed to offer greater backbone flexibility, making it a more reliable probe for studying protein conformation. nih.gov The EPR spectrum of the spin label provides detailed information about the local environment, including solvent accessibility, mobility of the label's side chain, and distances between multiple labels. nih.govmdpi.com

Supramolecular Chemistry and Molecular Recognition Phenomena

Non-Covalent Interactions and Self-Assembly

The supramolecular behavior of this compound is dominated by its capacity for hydrogen bonding and controlled self-assembly. The molecule features two N-H groups (hydrogen bond donors) and two carbonyl C=O groups (hydrogen bond acceptors). These allow for the formation of strong, directional, and often reciprocal amide-to-amide hydrogen bonds. nih.gov In the solid state, these interactions can guide the molecules to assemble into well-defined supramolecular architectures such as tapes, sheets, or more complex three-dimensional networks. nih.govacs.org

Table 2: Key Non-Covalent Interactions in Piperazine-dione Assemblies

| Interaction Type | Description | Consequence | Reference |

|---|---|---|---|

| N-H···O=C Hydrogen Bonds | Reciprocal bonding between amide groups of adjacent molecules. | Formation of robust 1D tapes or 2D sheets. | nih.govresearchgate.net |

Host-Guest Chemistry with Piperazine-2,6-dione Scaffolds

The rigid and well-defined structure of the piperazine-2,6-dione scaffold makes it a candidate for applications in host-guest chemistry. nih.gov In this context, the piperazine-dione would act as the "host" molecule, capable of binding a smaller "guest" molecule through non-covalent interactions. The carbonyl oxygen atoms can serve as hydrogen bond acceptors for a suitable guest, while the cyclic structure itself forms a rudimentary cavity.

While specific host-guest complexes with this compound as the host are not extensively documented, the principles of molecular recognition support this potential. The tetramethyl groups, while sterically hindering, also create a more defined and potentially hydrophobic pocket that could selectively bind guests of a complementary size, shape, and chemical nature. The design of synthetic molecules that adopt predictable conformations is crucial for creating artificial receptors and catalysts, a central goal of supramolecular chemistry. nih.gov

Formation of Coordination Networks and Porous Molecular Solids

Beyond self-assembly through hydrogen bonding, the this compound ligand can be used to construct coordination networks and metal-organic frameworks (MOFs). After deprotonation of one or both N-H groups, the resulting anionic ligand can coordinate to metal ions through its nitrogen and/or oxygen atoms. researchgate.net

Studies have demonstrated that related piperazine-2,6-dione derivatives can form coordination polymers with metal ions like copper(II). researchgate.net In one such case, the ligand coordinates to the copper center, and a bridging interaction with an adjacent molecule leads to the formation of a one-dimensional zig-zag chain structure. researchgate.net Similarly, other N-heterocyclic linkers are widely used to create coordination polymers with diverse structures and properties. mdpi.com The use of this compound as a linker would introduce significant steric bulk from the methyl groups, which would heavily influence the coordination geometry around the metal center and the resulting network topology, potentially leading to the formation of porous molecular solids with unique inclusion or catalytic properties.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Amino-2-methylpropanenitrile |

| 4-(3,3,5,5-tetramethyl-2,6-dioxo-4-oxylpiperazin-1-yl)-l-phenylglycine (TOPP) |

| 2,2,6,6-tetramethylpiperidine |

| bis(piperazine-2,5-dione) |

| Copper(II) |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3,5,5-tetramethylpiperazine-2,6-dione, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via condensation reactions of substituted amino acids or their esters. For example, derivatives of piperazine-2,6-dione can be prepared using nitrilotriacetic acid and aminopyridine in pyridine with triphenyl phosphite as a catalyst, followed by controlled crystallization . Key variables include temperature (e.g., 313–373 K), solvent selection (e.g., pyridine), and reaction time (48–72 hours). Yield optimization often requires iterative adjustments to stoichiometry and purification via slow diffusion techniques (e.g., diethyl ether into CH₂Cl₂) .

Q. How can crystallography and spectroscopic methods characterize the structural conformation of this compound?

- Methodological Answer : X-ray diffraction (XRD) is critical for resolving envelope conformations and dihedral angles in the piperazine ring. For instance, XRD analysis of related derivatives revealed a 77.9° dihedral angle between the pyridine ring and the piperazine core . Complement with NMR (¹H/¹³C) to confirm methyl group positions and FT-IR for carbonyl (C=O) stretching vibrations (~1700 cm⁻¹). Hydrogen bonding networks (e.g., O–H⋯N interactions) stabilize the crystal lattice and can be mapped via difference Fourier refinement .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA HCS guidelines (29 CFR 1910.1200) for pyrazine derivatives. Use fume hoods to avoid inhalation of fine powders, and wear nitrile gloves to prevent dermal exposure. Store in airtight containers under inert gas (e.g., N₂) to prevent oxidation. Dispose of waste via neutralization (e.g., with dilute HCl) and incineration .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or COMSOL Multiphysics) predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) simulations can model electron density distribution and frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. COMSOL Multiphysics integrates reaction kinetics and transport phenomena to simulate large-scale synthesis processes, optimizing parameters like flow rates and temperature gradients in continuous reactors . Validate models with experimental data from GC-MS or HPLC .

Q. What experimental design strategies resolve contradictions in reported biological activities of piperazine-2,6-dione derivatives?

- Methodological Answer : Use factorial design to isolate variables (e.g., substituent groups, dosage) affecting bioactivity. For example, a 2³ factorial design can test combinations of methyl/ethyl groups, pH, and incubation time in cytotoxicity assays. Statistical tools like ANOVA identify significant interactions, while dose-response curves (e.g., IC₅₀) quantify potency differences. Reconcile discrepancies by standardizing assay conditions (e.g., cell lines, solvent controls) .

Q. How do structural modifications (e.g., alkyl chain length) alter the pharmacokinetic profile of this compound?

- Methodological Answer : Introduce substituents via nucleophilic substitution or cross-coupling reactions. Assess LogP (octanol-water partition coefficient) via shake-flask experiments to predict bioavailability. Compare metabolic stability using liver microsome assays (e.g., human CYP450 isoforms) and plasma protein binding via equilibrium dialysis. Methyl groups enhance metabolic resistance but reduce solubility—balance via PEGylation or prodrug strategies .

Q. What advanced separation techniques (e.g., membrane chromatography) purify this compound from complex reaction mixtures?

- Methodological Answer : Use hydrophilic interaction liquid chromatography (HILIC) with a zwitterionic stationary phase (e.g., ZIC-HILIC) to resolve polar impurities. For large-scale purification, tangential flow filtration (TFF) with 10 kDa membranes removes unreacted precursors. Confirm purity (>98%) via UPLC-UV/ELSD and quantify trace impurities (e.g., <0.1%) using GC-FID with DB-5 or HP-5 columns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.